molecular formula C9H6F4O B6336738 4-Methoxy-2,3,5,6-tetrafluorostyrene CAS No. 29551-55-1

4-Methoxy-2,3,5,6-tetrafluorostyrene

Cat. No.: B6336738
CAS No.: 29551-55-1
M. Wt: 206.14 g/mol
InChI Key: TXDDBHZHCZRAJT-UHFFFAOYSA-N
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Description

4-Methoxy-2,3,5,6-tetrafluorostyrene is a chemical compound with the molecular formula C9H6F4O and a molecular weight of 206.14 g/mol It is a derivative of styrene, characterized by the presence of four fluorine atoms and a methoxy group attached to the benzene ring

Preparation Methods

The synthesis of 4-Methoxy-2,3,5,6-tetrafluorostyrene typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through the reaction of 4-methoxyphenylacetylene with tetrafluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the coupling process.

    Reaction Conditions: The reaction is conducted under an inert atmosphere, typically using nitrogen or argon, to prevent oxidation. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.

    Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

4-Methoxy-2,3,5,6-tetrafluorostyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as tetrafluorostyrene. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methoxy-2,3,5,6-tetrafluorostyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3,5,6-tetrafluorostyrene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: The exact pathways affected by this compound depend on its specific interactions with molecular targets.

Comparison with Similar Compounds

4-Methoxy-2,3,5,6-tetrafluorostyrene can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-ethenyl-2,3,5,6-tetrafluoro-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-3-4-5(10)7(12)9(14-2)8(13)6(4)11/h3H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDDBHZHCZRAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C=C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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